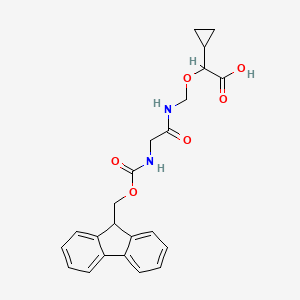
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a compound used as an intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. These linkers are crucial in the development of targeted cancer therapies, where they facilitate the attachment of cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Méthodes De Préparation
The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves multiple steps. One common route includes the formation of a cyclopropane ring followed by the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is primarily used in the field of medicinal chemistry for the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as an intermediate in the synthesis of ADC linkers makes it valuable for research in targeted cancer therapies . Additionally, it may have applications in other areas of chemistry and biology where precise molecular targeting is required .
Mécanisme D'action
The mechanism of action of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves its incorporation into ADC linkers. These linkers facilitate the attachment of cytotoxic drugs to antibodies, which then bind to specific antigens on cancer cells. Once bound, the ADC is internalized by the cancer cell, releasing the cytotoxic drug and inducing cell death . The molecular targets and pathways involved include the specific antigens targeted by the antibodies and the intracellular pathways activated by the cytotoxic drug .
Comparaison Avec Des Composés Similaires
Similar compounds to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH include other ADC linkers such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or linkers.
Benzyl 2-cyclopropyl-2-hydroxyacetate: This compound is also used in the synthesis of ADC linkers and has similar applications.
The uniqueness of this compound lies in its specific structure, which allows for efficient and stable attachment of cytotoxic drugs to antibodies, enhancing the efficacy of ADCs .
Propriétés
Formule moléculaire |
C23H24N2O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28) |
Clé InChI |
BSCPGWXQXDYDGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
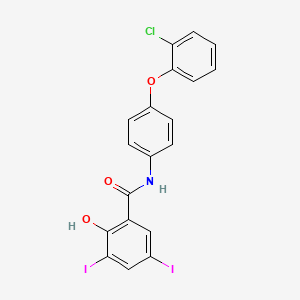
![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
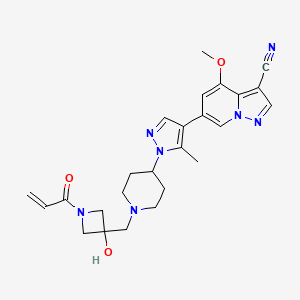
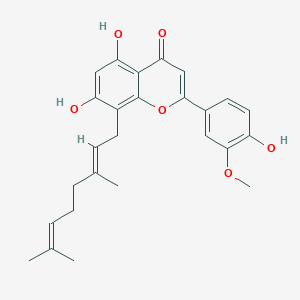
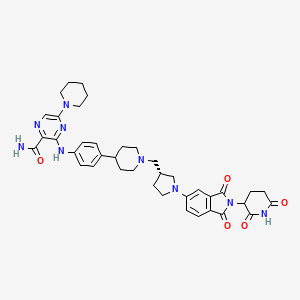
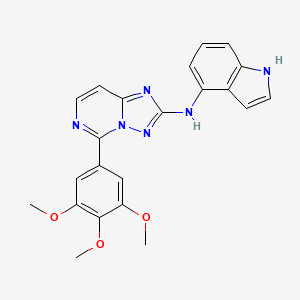
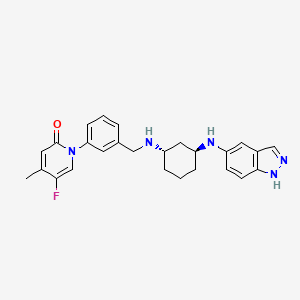
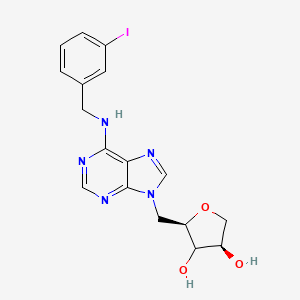
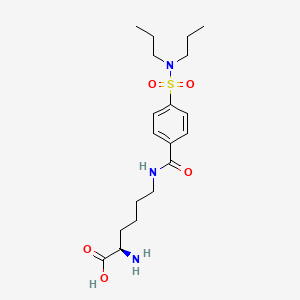
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
